(S)-1-Boc-2-(tert-butyl)piperazine (S)-1-Boc-2-(tert-butyl)piperazine
Brand Name: Vulcanchem
CAS No.: 1263316-22-8
VCID: VC8226368
InChI: InChI=1S/C13H26N2O2/c1-12(2,3)10-9-14-7-8-15(10)11(16)17-13(4,5)6/h10,14H,7-9H2,1-6H3/t10-/m1/s1
SMILES: CC(C)(C)C1CNCCN1C(=O)OC(C)(C)C
Molecular Formula: C13H26N2O2
Molecular Weight: 242.36

(S)-1-Boc-2-(tert-butyl)piperazine

CAS No.: 1263316-22-8

Cat. No.: VC8226368

Molecular Formula: C13H26N2O2

Molecular Weight: 242.36

* For research use only. Not for human or veterinary use.

(S)-1-Boc-2-(tert-butyl)piperazine - 1263316-22-8

Specification

CAS No. 1263316-22-8
Molecular Formula C13H26N2O2
Molecular Weight 242.36
IUPAC Name tert-butyl (2S)-2-tert-butylpiperazine-1-carboxylate
Standard InChI InChI=1S/C13H26N2O2/c1-12(2,3)10-9-14-7-8-15(10)11(16)17-13(4,5)6/h10,14H,7-9H2,1-6H3/t10-/m1/s1
Standard InChI Key OYUQSTKTENQARL-SNVBAGLBSA-N
Isomeric SMILES CC(C)(C)[C@H]1CNCCN1C(=O)OC(C)(C)C
SMILES CC(C)(C)C1CNCCN1C(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)C1CNCCN1C(=O)OC(C)(C)C

Introduction

Structural Features and Nomenclature

IUPAC Name: tert-Butyl (2S)-2-tert-butylpiperazine-1-carboxylate
Molecular Formula: C₁₃H₂₆N₂O₂
Molecular Weight: 242.36 g/mol
CAS Number: 1263316-22-8
Stereochemistry: The (S)-configuration at the C2 position introduces chirality, critical for asymmetric synthesis .

The molecule consists of a six-membered piperazine ring with two nitrogen atoms. One nitrogen is protected by a Boc group (tert-butoxycarbonyl), while the other bears a tert-butyl substituent. This steric arrangement influences reactivity and selectivity in synthetic applications .

Synthesis Methods

Boc Protection of Piperazine

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example:

Piperazine+Boc2OBase1-Boc-piperazine+Byproducts\text{Piperazine} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{1-Boc-piperazine} + \text{Byproducts}

This method yields mono-Boc-protected piperazine with >95% purity under optimized flow conditions .

Chemical Properties

PropertyValue/Description
SolubilitySoluble in DCM, THF, methanol
Melting PointNot explicitly reported (analogues: 43–47°C)
StabilityStable under inert conditions; Boc group cleaved by acids (e.g., TFA)
Steric Effectstert-Butyl group enhances steric hindrance, directing regioselectivity

The Boc group’s lability under acidic conditions enables deprotection for further functionalization, while the tert-butyl group stabilizes intermediates against undesired side reactions .

Applications in Organic Synthesis

Asymmetric Lithiation/Trapping

The compound serves as a substrate for enantioselective lithiation. Using sec-BuLi and chiral ligands (e.g., (–)-sparteine), α-functionalized piperazines are synthesized with high enantiomeric ratios (up to 95:5) .

Mechanism:

(S)-1-Boc-2-(tert-butyl)piperazinesec-BuLiLithiated intermediateElectrophileα-Substituted product\text{(S)-1-Boc-2-(tert-butyl)piperazine} \xrightarrow{\text{sec-BuLi}} \text{Lithiated intermediate} \xrightarrow{\text{Electrophile}} \text{α-Substituted product}

Pharmaceutical Intermediates

The compound is a precursor to kinase inhibitors and neuroactive agents. For example, it is used in the synthesis of Wee-1 kinase inhibitors, which are explored for anticancer therapies .

Research Findings

Steric Effects on Reactivity

Studies demonstrate that the tert-butyl group’s steric bulk improves yields in lithiation/trapping reactions by stabilizing transition states. For instance, Coldham et al. reported 85% yield for TMSCl trapping versus 65% with smaller substituents .

Enantioselective Functionalization

O’Brien and Campos achieved 89:11 enantiomeric ratio (er) in the asymmetric lithiation of N-Boc-piperazines using (+)-sparteine surrogate ligands . This highlights the compound’s utility in synthesizing enantiopure pharmaceuticals.

Table 1: Key Reactions and Outcomes

Reaction TypeConditionsYield (%)er
Lithiation/TMSClsec-BuLi, TMEDA, –78°C85
Asymmetric Benzylationsec-BuLi/(+)-26, –30°C7295:5

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